Cas no 2586127-47-9 (1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene)

1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene 化学的及び物理的性質
名前と識別子
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- 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene
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- MDL: MFCD32902758
- インチ: 1S/C8H7Cl2IO2/c1-12-4-13-8-6(10)3-2-5(9)7(8)11/h2-3H,4H2,1H3
- InChIKey: OFVUUIMLPIHZFU-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C([H])=C([H])C(=C1OC([H])([H])OC([H])([H])[H])Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 18.5
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR021PYE-5g |
1,4-dichloro-2-iodo-3-(methoxymethoxy)benzene |
2586127-47-9 | 95% | 5g |
$396.00 | 2025-02-12 | |
abcr | AB574648-5g |
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene; . |
2586127-47-9 | 5g |
€448.50 | 2025-03-19 | ||
abcr | AB574648-1g |
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene; . |
2586127-47-9 | 1g |
€163.60 | 2025-03-19 | ||
abcr | AB574648-25g |
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene; . |
2586127-47-9 | 25g |
€1371.80 | 2025-03-19 | ||
abcr | AB574648-500mg |
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene; . |
2586127-47-9 | 500mg |
€146.20 | 2025-03-19 | ||
abcr | AB574648-10g |
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene; . |
2586127-47-9 | 10g |
€724.90 | 2025-03-19 | ||
Aaron | AR021PYE-10g |
1,4-dichloro-2-iodo-3-(methoxymethoxy)benzene |
2586127-47-9 | 95% | 10g |
$674.00 | 2025-02-12 |
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzeneに関する追加情報
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene: A Comprehensive Overview
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene, also known by its CAS Registry Number 2586127-47-9, is a highly specialized aromatic compound with a complex structure and diverse applications in the field of organic chemistry. This compound is characterized by its unique substitution pattern on the benzene ring, which includes two chlorine atoms at the 1 and 4 positions, an iodine atom at the 2 position, and a methoxymethoxy group at the 3 position. The presence of these substituents imparts distinctive chemical properties, making it a valuable compound in various research and industrial contexts.
The synthesis of 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene involves a series of carefully controlled reactions, often employing multi-step strategies to achieve the desired substitution pattern. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, improving both yield and purity. These improvements are particularly significant given the compound's sensitivity to certain reaction conditions and its role as an intermediate in more complex molecular constructions.
One of the most notable applications of this compound is in the field of drug discovery. The unique combination of halogens (chlorine and iodine) and the methoxymethoxy group provides a platform for exploring novel pharmacophores. Researchers have utilized 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene as a building block in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology and neurodegenerative diseases. The compound's ability to undergo further functionalization without compromising its structural integrity makes it an invaluable tool in medicinal chemistry.
In addition to its role in drug discovery, this compound has found applications in materials science. Its aromatic stability and substituent-dependent reactivity make it suitable for use in the development of advanced materials such as organic semiconductors and functional polymers. Recent studies have demonstrated that derivatives of 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene exhibit promising electronic properties, paving the way for their integration into next-generation electronic devices.
The study of 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene has also contributed significantly to our understanding of aromatic chemistry. Its reactivity patterns under different conditions have been extensively investigated, shedding light on fundamental principles such as regioselectivity and steric effects. These insights are not only advancing our theoretical knowledge but also guiding practical applications in organic synthesis.
From an environmental perspective, researchers have explored the biodegradation pathways of this compound to assess its potential impact on ecosystems. Studies indicate that under specific microbial conditions, 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene undergoes transformation into less harmful byproducts, suggesting that its environmental footprint can be managed through proper disposal practices.
In conclusion, 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene, with its CAS number 2586127-47-9, stands as a testament to the ingenuity of modern organic chemistry. Its versatility across multiple disciplines underscores its importance as both a research tool and an industrial material. As ongoing research continues to uncover new applications and refine synthetic methods, this compound is poised to play an even greater role in shaping future advancements in science and technology.
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